molecular formula C13H19BrO B8411949 4-(4-Bromo-3,5-dimethylphenyl)-2-methylbutan-2-ol

4-(4-Bromo-3,5-dimethylphenyl)-2-methylbutan-2-ol

Cat. No. B8411949
M. Wt: 271.19 g/mol
InChI Key: SESIVPKCHYZMCD-UHFFFAOYSA-N
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Patent
US08642585B2

Procedure details

To a solution of 4-(4-bromo-3,5-dimethylphenyl)butan-2-one (100 mg) in tetrahydrofurane (2 mL) is added at 0° C. methylmagnesium bromide (840 μL of a 1.4 M solution in tetrahydrofurane/toluene 1:3). The mixture is stirred for 2 hours while warming to room temperature and then partitioned between saturated aqueous NH4Cl solution and diethylether. The organic phase is dried (MgSO4) and concentrated to give the title compound. Yield: 105 mg; LC (method 8): tR=0.47 min; Mass spectrum (ESI+): m/z=271 [M+H]+.
Name
4-(4-bromo-3,5-dimethylphenyl)butan-2-one
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
tetrahydrofurane toluene
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:7]([CH3:8])=[CH:6][C:5]([CH2:9][CH2:10][C:11](=[O:13])[CH3:12])=[CH:4][C:3]=1[CH3:14].[CH3:15][Mg]Br>O1CCCC1.O1CCCC1.C1(C)C=CC=CC=1>[Br:1][C:2]1[C:7]([CH3:8])=[CH:6][C:5]([CH2:9][CH2:10][C:11]([CH3:15])([OH:13])[CH3:12])=[CH:4][C:3]=1[CH3:14] |f:3.4|

Inputs

Step One
Name
4-(4-bromo-3,5-dimethylphenyl)butan-2-one
Quantity
100 mg
Type
reactant
Smiles
BrC1=C(C=C(C=C1C)CCC(C)=O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Mg]Br
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
2 mL
Type
solvent
Smiles
O1CCCC1
Name
tetrahydrofurane toluene
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1.C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
partitioned between saturated aqueous NH4Cl solution and diethylether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC1=C(C=C(C=C1C)CCC(C)(O)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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